molecular formula C20H20N2O B14303450 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 118297-05-5

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Katalognummer: B14303450
CAS-Nummer: 118297-05-5
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: SKAVALVPULFGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and properties It is a hydrazone derivative of naphthalen-2(1H)-one, featuring a tert-butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2(1H)-one with 4-tert-butylphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of naphthalen-2(1H)-one oxides.

    Reduction: Conversion to naphthalen-2(1H)-one amines.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Ethylphenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Isopropylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Uniqueness

1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and potency in various applications, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

118297-05-5

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

1-[(4-tert-butylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C20H20N2O/c1-20(2,3)15-9-11-16(12-10-15)21-22-19-17-7-5-4-6-14(17)8-13-18(19)23/h4-13,23H,1-3H3

InChI-Schlüssel

SKAVALVPULFGDV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.